N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-methoxybenzyl)oxalamide
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Overview
Description
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound that may be of interest in various fields of scientific research. This compound features functional groups such as hydroxyl, methoxy, and oxalamide, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-methoxybenzyl)oxalamide likely involves multiple steps, including the formation of intermediate compounds. A possible synthetic route could involve:
Formation of the Hydroxy-Methoxy Intermediate: Starting with a suitable precursor, such as 2-methyl-2-butene, the compound can undergo hydroxylation and methoxylation to introduce the hydroxy and methoxy groups.
Benzylation: The intermediate can then be reacted with 4-methoxybenzyl chloride in the presence of a base to form the benzylated product.
Oxalamide Formation: Finally, the benzylated intermediate can be reacted with oxalyl chloride and an amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperatures and pressures to ensure optimal conditions.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-methoxybenzyl)oxalamide could have several applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-methoxybenzyl)oxalamide would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Molecular Pathways: Involvement in pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxyethyl)-N2-(4-methoxybenzyl)oxalamide
- N1-(2-hydroxy-4-methoxybutyl)-N2-(4-methoxybenzyl)oxalamide
- N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(benzyl)oxalamide
Uniqueness
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-methoxybenzyl)oxalamide is unique due to the specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs. The presence of both hydroxyl and methoxy groups on the butyl chain, along with the methoxybenzyl moiety, may result in unique interactions with biological targets and distinct physicochemical properties.
Properties
IUPAC Name |
N'-(2-hydroxy-4-methoxy-2-methylbutyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(21,8-9-22-2)11-18-15(20)14(19)17-10-12-4-6-13(23-3)7-5-12/h4-7,21H,8-11H2,1-3H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBLBNXEHDKJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C(=O)NCC1=CC=C(C=C1)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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